2-Amino-7H-imidazo[1,2-a]pyrazin-8-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-7,8a-dihydro-1H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C6H8N4O/c7-4-3-10-2-1-8-6(11)5(10)9-4/h1-3,5,9H,7H2,(H,8,11) |
InChI Key |
CNQQEMIYGPYVNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(NC2C(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 7h Imidazo 1,2 a Pyrazin 8 One and Its Derivatives
Conventional and Advanced Synthetic Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several strategic disconnections, leading to a variety of synthetic methods. These approaches range from classical condensation reactions to more contemporary multicomponent strategies that allow for rapid diversification.
Condensation Reactions (e.g., 2-aminopyrazine (B29847) with α-halocarbonyl compounds)
A foundational and widely employed method for the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. ucl.ac.uknih.gov This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the carbon bearing the halogen. ucl.ac.uk This is followed by an intramolecular cyclization between the exocyclic primary amine and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.uk
For instance, the reaction of 2-amino-3-chloropyrazine (B41553) with α-chloro-p-fluoro-acetophenone is a key step in the synthesis of certain imidazo[1,2-a]pyrazine derivatives. nih.gov This initial condensation is often followed by further functionalization to achieve the desired substitution pattern. nih.gov The use of N-bromosuccinimide (NBS) has also been reported for the bromination of aminopyrazines, which can then be reacted with α-haloketones. tsijournals.com
| Reactant 1 | Reactant 2 | Key Features |
| 2-Aminopyrazine | α-Halocarbonyl compound | Fundamental method, proceeds via nucleophilic substitution and cyclization. ucl.ac.uk |
| 2-Amino-3-chloropyrazine | α-Chloro-p-fluoro-acetophenone | Used in the synthesis of functionalized imidazo[1,2-a]pyrazines. nih.gov |
| 2-Amino-5-methylpyrazine | N-Bromosuccinimide (NBS) | Bromination of the pyrazine (B50134) ring prior to condensation. tsijournals.com |
Multicomponent Reaction (MCR) Strategies for Diversely Substituted Imidazo[1,2-a]pyrazines
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgacs.org The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-amino-substituted imidazo[1,2-a]pyrazines. researchgate.netnih.gov This reaction typically involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. nih.gov
One notable example is the iodine-catalyzed, one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide. rsc.orgrsc.orgresearchgate.net This reaction proceeds at room temperature and affords highly functionalized imidazo[1,2-a]pyrazines in good yields. rsc.orgrsc.org The proposed mechanism involves the initial formation of an imine from the 2-aminopyrazine and aldehyde, which is then activated by the iodine catalyst. nih.govrsc.orgrsc.org Nucleophilic attack by the isocyanide, followed by a [4+1] cycloaddition, generates the final product. rsc.orgrsc.orgresearchgate.net The use of eucalyptol (B1671775) as a green solvent has also been explored for the GBB reaction to synthesize imidazo[1,2-a]pyrazines. researchgate.net
| Reaction Type | Reactants | Catalyst/Solvent | Key Features |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalyst | Efficient synthesis of 3-amino-substituted imidazo[1,2-a]pyrazines. nih.gov |
| Iodine-catalyzed 3-component reaction | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine/Ethanol | Room temperature, good yields, cost-effective. nih.govrsc.orgrsc.org |
| GBB in green solvent | 2-Aminopyrazine, Aldehyde, Isocyanide | Eucalyptol | Sustainable approach to imidazo[1,2-a]pyrazine synthesis. researchgate.net |
Cyclization of 3-Aminopyrazin-2-ones with α-Halocarbonyl Compounds
An alternative approach to the imidazo[1,2-a]pyrazine core involves the cyclization of 3-aminopyrazin-2-one derivatives with α-halocarbonyl compounds. This strategy builds the imidazole (B134444) ring onto a pre-existing pyrazinone scaffold. While specific examples for the direct synthesis of 2-Amino-7H-imidazo[1,2-a]pyrazin-8-one using this method are less commonly reported in the provided context, the general principle of constructing fused imidazole rings from amino-heterocycles is well-established.
Catalysis in Imidazo[1,2-a]pyrazine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both Lewis acid and transition metal catalysis have been successfully applied to the synthesis of imidazo[1,2-a]pyrazines.
Lewis Acid Catalysis (e.g., Iodine-catalyzed Methods)
As previously mentioned in the context of MCRs, Lewis acids are effective catalysts for the synthesis of imidazo[1,2-a]pyrazines. Iodine, in particular, has been shown to be a mild, inexpensive, and readily available Lewis acid catalyst for the three-component condensation of 2-aminopyrazine, aldehydes, and isocyanides. nih.govrsc.orgrsc.org The catalytic cycle is believed to involve the activation of an in-situ formed imine by iodine, which facilitates the subsequent nucleophilic attack and cyclization steps. rsc.orgrsc.org Other Lewis acids such as FeCl3 have also been investigated, though iodine has been highlighted for its efficiency at room temperature. rsc.orgbio-conferences.org
| Catalyst | Reaction Type | Key Advantages |
| Iodine | Three-component condensation | Low cost, readily available, mild reaction conditions, good yields. nih.govrsc.orgrsc.org |
| FeCl3 | Three-component condensation | Identified as a superior catalyst in some contexts, but iodine is effective at room temperature. rsc.orgbio-conferences.org |
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, has been utilized in the synthesis of fused imidazole systems. nih.govyoutube.com While direct application to this compound is not explicitly detailed, the principles are transferable. For instance, palladium-catalyzed intramolecular dehydrogenative coupling has been used to synthesize fused imidazo[1,2-a]pyrimidines. nih.govnih.gov This involves the condensation of an amine and an aldehyde followed by a palladium-catalyzed intramolecular C-H activation and C-N bond formation. nih.gov
Furthermore, palladium catalysts are used for the functionalization of the imidazo[1,2-a]pyrazine core. For example, after constructing the main scaffold, a halogenated position can be further modified using reactions like the Suzuki coupling, which involves a palladium catalyst to form a new carbon-carbon bond with a boronic acid derivative. nih.gov
| Reaction Type | Catalyst System | Application |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand | Formation of C-N bonds in the synthesis of fused imidazole systems. nih.govyoutube.comresearchgate.net |
| Intramolecular Dehydrogenative Coupling | PdCl2 | Synthesis of fused imidazo[1,2-a]pyrimidines, a related heterocyclic system. nih.govnih.gov |
| Suzuki Coupling | Pd(PPh3)4 | Functionalization of the imidazo[1,2-a]pyrazine core, for example, at the 3-position. nih.gov |
Copper-Catalyzed Oxidative Coupling
Copper-catalyzed reactions are instrumental in the synthesis of nitrogen-containing heterocyclic compounds. While a direct copper-catalyzed oxidative coupling method for this compound is not extensively detailed in the provided research, the principles are well-established in the synthesis of related imidazo-fused heterocycles. These reactions typically involve the formation of key carbon-nitrogen (C-N) and other bonds through an oxidative cyclization mechanism. For instance, copper(II) has been used to promote the cascade synthesis of fused imidazo-pyridine-carbonitriles. acs.org
In the broader context of synthesizing imidazo[1,2-a]azine systems, copper catalysts play a significant role. One green method involves the use of copper bromide for the bromination of acetophenones, which serve as precursors for imidazo[1,2-a]pyrazine derivatives, thereby avoiding the use of hazardous molecular bromine. tsijournals.com Furthermore, copper-catalyzed aerobic oxidative synthesis has been effectively used for imidazo[1,5-a]pyridines, proceeding through a denitrogenative transannulation reaction where molecular oxygen from the air acts as the sole oxidant. acs.org This highlights the potential for developing sustainable, copper-catalyzed oxidative methods for the target pyrazine scaffold.
Ultrasound-Assisted Synthesis
Ultrasound irradiation has emerged as a powerful green chemistry tool for organic synthesis, often leading to higher yields, shorter reaction times, and reduced energy consumption. nih.gov An efficient tandem process for synthesizing imidazo[1,2-a]-pyrazine-fused β-carbolines utilizes ultrasound assistance. researchgate.net This method involves a three-component Groebke-Blackburn-Bienaymé (GBB) reaction of 1H-indole-3-carbaldehyde, 2-aminopyrazine, and trimethylsilyl (B98337) cyanide, followed by a Pictet-Spengler cyclization of the resulting 3-aminoimidazo[1,2-a]pyrazine intermediate. researchgate.net
The application of ultrasound is not limited to the synthesis of the core structure but extends to the preparation of various heterocyclic systems. Studies have shown that water can be an effective solvent in many ultrasound-assisted reactions, enhancing the green credentials of the process. nanobioletters.com For example, the synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivatives has been achieved via a one-pot, three-component reaction under ultrasonic irradiation in an aqueous medium. nih.gov These examples underscore the significant advantages and potential of applying ultrasound-assisted techniques to the synthesis of complex molecules like this compound and its derivatives.
Regioselective Synthesis of Imidazo[1,2-a]pyrazine Regioisomers (e.g., 2-aryl and 3-aryl substitution)
Achieving regioselectivity is critical in the synthesis of functionalized imidazo[1,2-a]pyrazines. Research has led to the establishment of distinct synthetic routes to selectively produce 2-aryl and 3-aryl substituted regioisomers. ucl.ac.uk
A prominent method for the regioselective synthesis of 3-amino-2-aryl-imidazo[1,2-a]pyrazines is a one-pot, three-component condensation reaction. rsc.orgrsc.org This reaction utilizes an aryl aldehyde, 2-aminopyrazine, and an isocyanide, catalyzed by a Lewis acid such as iodine. rsc.orgrsc.org The process begins with the condensation of 2-aminopyrazine and the aldehyde to form an imine, which is activated by the catalyst. Subsequent nucleophilic addition of the isocyanide and a [4+1] cycloaddition yields the final 2,3-disubstituted imidazo[1,2-a]pyrazine. rsc.orgrsc.org This methodology has been used to create a library of derivatives with good yields at room temperature. rsc.orgrsc.org
The reaction conditions for this iodine-catalyzed synthesis are summarized in the table below.
| Component A | Component B | Component C | Catalyst (mol%) | Solvent | Yield | Ref |
| 2-Aminopyrazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Iodine (0.5) | Ethanol | Good | rsc.org |
| 2-Aminopyrazine | Various Aryl Aldehydes | tert-Butyl isocyanide | Iodine (0.5) | Ethanol | Moderate to Good | rsc.orgrsc.org |
For other related scaffolds like imidazo[1,2-a]pyridines, palladium-phosphine complexes have been successfully employed for the direct C-3 arylation using aryl tosylates and mesylates, demonstrating excellent regioselectivity. nih.gov
Synthesis of Specific Functionalized Derivatives
8-Amino Imidazo[1,2-a]pyrazine Derivatives
Derivatives functionalized at the C-8 position with an amino group are of significant interest. A common synthetic strategy involves nucleophilic substitution on an 8-halo-imidazo[1,2-a]pyrazine precursor. Specifically, 8-amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives have been prepared by reacting 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine with various cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine, and imidazole. tsijournals.com
Similarly, a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines were synthesized through the condensation of α-halocarbonyl derivatives with an appropriate aminopyrazine. nih.gov The synthesis of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines has also been reported, highlighting the versatility of substitution at this position. acs.org
The table below shows examples of amines used for the synthesis of 8-amino derivatives.
| Precursor | Amine | Resulting Derivative Class | Ref |
| 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Morpholine | 8-morpholino-imidazo[1,2-a]pyrazine | tsijournals.com |
| 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Piperidine | 8-piperidino-imidazo[1,2-a]pyrazine | tsijournals.com |
| 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Imidazole | 8-imidazolyl-imidazo[1,2-a]pyrazine | tsijournals.com |
| Substituted aminopyrazine | Piperazine | 8-(1-piperazinyl)imidazo[1,2-a]pyrazine | nih.gov |
7-Arylimidazo[1,2-a]pyrazin-8(7H)-one Derivatives
A specific approach has been developed for the synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-ones. researchgate.netdntb.gov.ua This method begins with esters of oxalic acid monoamides. These precursors are then used to form intermediate 3-aminopyrazin-2-ones, which undergo cyclization with α-halocarbonyl compounds to furnish the target 7-arylimidazo[1,2-a]pyrazin-8(7H)-one scaffold. researchgate.netdntb.gov.ua
Nitroimidazopyrazinone Derivatives
The synthesis of nitro-substituted imidazopyrazinones has been explored through various chemical strategies, primarily focusing on the construction of the bicyclic ring system from nitroimidazole precursors. A significant approach involves the cyclization of 4(5)-nitroimidazole carboxamide intermediates. nih.gov
One established method for preparing nitroimidazopyrazinones, such as compounds 17a–f , 17k–l , 17n , and 17t , begins with 4(5)-nitroimidazole carboxamides (16a–f , 16k–l , 16n , and 16t ). nih.gov This synthesis proceeds via a two-step sequence (Route 1). The first step is the alkylation of the nitroimidazole ring with bromoacetaldehyde (B98955) diethyl acetal (B89532) in the presence of a base like potassium carbonate (K₂CO₃). This reaction predominantly yields the 4-nitro regioisomer. The subsequent step involves an acid-catalyzed condensation and dehydration to form the pyrazinone ring. This cyclization is effectively achieved by heating the intermediate under acidic conditions, for instance with 2 M aqueous HCl and 1,4-dioxane (B91453) as a cosolvent, often utilizing microwave irradiation to reduce reaction times and improve efficiency compared to conventional heating. nih.gov The use of a cosolvent is crucial for solubilizing the secondary amide starting material to facilitate the conversion to the desired bicyclic products. nih.gov
An alternative, more direct synthesis was developed for derivatives with specific substitutions at the R² and R³ positions. For example, the synthesis of nitroimidazopyrazinone cores where R² is a methyl group (25a ) or where R² and R³ are both methyl groups (26a ) was accomplished through a two-step, one-pot tandem alkylation–dehydration reaction. nih.gov
Furthermore, the synthesis of a phenyl-substituted nitroimidazopyrazinone core (24a ) was achieved by first alkylating the intermediate 16a with 2-bromoacetophenone (B140003) using K₂CO₃ as a base. The resulting product, 27a , undergoes condensation-dehydration cyclization under microwave irradiation with aqueous HCl and 1,4-dioxane to form the target compound 24a . nih.gov Subsequent alkylation of these nitroimidazopyrazinone cores (24a , 25a , and 26a ) can be performed under basic conditions, which may produce both N- and O-alkylated isomers that are separable by chromatography. nih.gov
The table below summarizes the key synthetic routes for nitroimidazopyrazinone derivatives.
Table 1: Synthetic Methodologies for Nitroimidazopyrazinone Derivatives
This table provides a summary of synthetic routes, including starting materials, key reagents, and the resulting products based on published research findings.
| Starting Material | Key Reagents & Conditions | Product Type | Yield | Reference |
| 4(5)-Nitroimidazole carboxamides (16a-t ) | i) Bromoacetaldehyde diethyl acetal, K₂CO₃, Microwave (150-180 °C) ii) 2 M aq HCl, 1,4-dioxane, Microwave (120 °C) | Nitroimidazopyrazinones (17a-t ) | 42-87% (for step ii) | nih.gov |
| Intermediate 16a | i) 2-Bromoacetophenone, K₂CO₃ ii) 2 M aq HCl, 1,4-dioxane, Microwave | Phenyl-substituted nitroimidazopyrazinone (24a ) | - | nih.gov |
| - | Two-step, one-pot tandem alkylation–dehydration | Methyl-substituted nitroimidazopyrazinones (25a , 26a ) | - | nih.gov |
| Nitroimidazopyrazinone (17a ) | Alkyl/benzyl halide, K₂CO₃/Cs₂CO₃, DMF or Ag₂CO₃, Toluene | N- and O-alkylated derivatives (18i , 18m ) | 3-84% | nih.gov |
Spectroscopic and Structural Characterization of Imidazo 1,2 a Pyrazin 8 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of imidazo[1,2-a]pyrazine (B1224502) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.
In ¹H NMR spectra of imidazo[1,2-a]pyrazine derivatives, protons on the pyrazine (B50134) and imidazole (B134444) rings, as well as those on various substituents, show characteristic chemical shifts. For instance, in a series of 6-methyl-2-phenyl-8-substituted imidazo[1,2-a]pyrazines, the aromatic protons typically appear in the δ 7.0-8.3 ppm range. nih.gov The methyl group protons on the pyrazine ring are observed as a singlet around δ 2.1-2.5 ppm. nih.gov Specific proton signals, such as the pyrazine proton and the imidazo (B10784944) proton, can be identified, confirming the core structure. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms within the fused heterocyclic ring system and the attached functional groups resonate at distinct chemical shifts, which are sensitive to the electronic environment. For example, in 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the methyl carbon appears around δ 19.7 ppm, while the carbons of the heterocyclic core are found in the δ 107-149 ppm region. nih.gov
Detailed NMR data for several imidazo[1,2-a]pyrazine derivatives are presented below.
Table 1: ¹H and ¹³C NMR Data for Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |
|---|---|---|---|
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | 8.0 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 8.1 (s, 1H, Ar-H), 7.4-7.2 (m, 4H, Ar-H), 2.5 (s, 4H, pyrrolidine), 2.2 (s, 3H, CH₃), 2.0 (s, 4H, pyrrolidine) | 19.6, 20.1, 24.7, 105.4, 110.9, 115.5, 124.4, 125.7, 127.9, 128.07 | nih.gov |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | 8.3 (s, 1H, Ar-H), 7.9 (t, 2H, J=8.7Hz, Ar-H), 7.7 (s, 1H, Ar-H), 7.1 (t, 2H, J=8.7 Hz, Ar-H), 4.5 (br s, 5H, piperidine), 2.5 (s, 3H, CH₃), 1.9-1.8 (m, 5H, piperidine) | 16.1, 22.8, 25.6, 50.7, 108.5, 113.5, 114.9, 124.3, 126.4, 127.0, 127.1, 129.8 | nih.gov |
| 2,2'-(6-Methyl-2-phenylimidazo[1,2-a]pyrazin-8-ylazanediyl)diethanol | 7.8 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4 (t, 2H, J=6.9 Hz, Ar-H), 7.3-7.3 (m, 2H, Ar-H), 7.2 (s, 1H, Ar-H), 6.2 (br s, 2H, OH), 4.1 (t, 4H, J=4.1 Hz, 2NCH₂), 4.00 (t, 4H, J=4.7 Hz, 2OCH₂), 2.1 (s, 3H, CH₃) | 19.7, 51.6, 60.7, 107.2, 109.7, 125.1, 127.6, 128.3, 132.3, 135.6, 142.8, 149.0 | nih.gov |
| N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide | 10.99 (s, 1H), 9.37–9.41 (m, 1H), 8.26–8.33 (m, 2H), 8.15–8.20 (m, 1H), 8.04–8.11 (m, 2H), 7.85 (dd, J = 9.4 Hz, 1.8 Hz, 1H), 7.77–7.80 (m, 1H), 7.74 (d, J = 9.4 Hz, 1H) | 164.0, 145.2, 144.1, 142.6, 133.5, 129.7, 124.8, 124.2, 120.1, 119.9, 115.8, 114.7 | acs.org |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for determining the molecular weight and confirming the elemental composition of newly synthesized imidazo[1,2-a]pyrazine derivatives. nih.gov Electron Spray Ionization (ESI) is a commonly used technique that generates molecular ions, such as [M+H]⁺ or [M]⁺, allowing for precise mass determination. nih.gov
HRMS provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound with high confidence. For example, for 6-methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine, the observed mass in HRMS for the [M+1]⁺ ion was 279.1603, which closely matches the calculated mass of 279.1642 for the formula C₁₇H₁₉N₄. nih.gov This level of accuracy is critical for verifying the identity of the target molecule.
Table 2: Mass Spectrometry Data for Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Molecular Formula | Ion Type | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
|---|---|---|---|---|---|
| 6-Methyl-2-phenyl-8-(pyrrolidin-1-yl)imidazo[1,2-a]pyrazine | C₁₇H₁₉N₄ | [M+1]⁺ | 279.1642 | 279.1603 | nih.gov |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | C₁₈H₁₉FN₄ | [M+H]⁺ | 311.1652 | 311.1666 | nih.gov |
| 2,2'-(6-Methyl-2-phenylimidazo[1,2-a]pyrazin-8-ylazanediyl)diethanol | C₁₇H₂₀O₂N₄ | [M]⁺ | 313.1635 | 313.1655 | nih.gov |
| N-(p-tolyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamide | C₁₅H₁₆N₄O₂ | [M+H]⁺ | 285.1346 | 285.1346 | sigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in imidazo[1,2-a]pyrazin-8-one and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In the IR spectra of imidazo[1,2-a]pyrazine derivatives, characteristic absorption bands can be observed. For example, the C=N stretching vibration is typically seen around 1546 cm⁻¹. nih.gov For derivatives containing an amino group, N-H stretching frequencies appear in the region of 3325-3332 cm⁻¹. nih.gov Carbonyl (C=O) stretching bands in related imidazo[1,2-a]pyridine-2-one derivatives appear around 1680 cm⁻¹. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict and help assign the vibrational frequencies in the IR spectra of imidazo[1,2-a]pyrazinediones. nih.gov
Table 3: IR Absorption Data for Selected Imidazo[1,2-a]pyrazine and Related Derivatives
| Compound/Derivative Class | Functional Group | Characteristic Absorption (νₘₐₓ, cm⁻¹) | Reference |
|---|---|---|---|
| 6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | C=N Stretch | ~1546 | nih.gov |
| Imidazo[1,2-a]pyrazine with NH₂ group | N-H Stretch | 3325-3332 | nih.gov |
| 2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine | Aromatic/Alkene Region | 3138, 2943, 842 | nih.gov |
| 2,2'-(6-Methyl-2-phenylimidazo[1,2-a]pyrazin-8-ylazanediyl)diethanol | O-H, C-H, C=N, C-O Stretches | 3223, 2847, 1520, 1084 | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclohexylidenhydrazide | C=O Stretch | 1679 |
X-ray Crystallography in Structural Analysis
While specific X-ray crystal structure data for 2-Amino-7H-imidazo[1,2-a]pyrazin-8-one was not found in the provided search results, the technique has been applied to related heterocyclic systems. For instance, structure-based drug design using X-ray crystal structures has been employed for developing inhibitors based on imidazo[1,5-a]pyrazine (B1201761) and tetrahydropyrazolopyridinone scaffolds. nih.gov These studies highlight the importance of crystallography in understanding how ligands bind to biological targets. nih.gov The imidazo[1,2-a]pyrazine moiety has been identified as a privileged structure that can form crucial hydrogen bond interactions with protein targets, a detail often confirmed by X-ray crystallography. The application of this technique to derivatives of imidazo[1,2-a]pyrazin-8-one would be essential for unambiguously confirming their stereochemistry and solid-state conformation.
Photophysical Properties of Imidazo[1,2-a]pyrazine Derivatives (e.g., Fluorescence Emission)
Many derivatives of the imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) systems exhibit interesting photophysical properties, particularly fluorescence. These compounds can absorb light at a specific wavelength and then emit it at a longer wavelength.
The fluorescence characteristics are significantly influenced by the nature and position of substituents on the heterocyclic core. For example, studies have shown that imidazo[1,2-a]pyrimidines tend to fluoresce more intensely and at longer wavelengths compared to analogous imidazo[1,2-a]pyridines. The introduction of a hydroxymethyl group has been investigated as a potential enhancer of fluorescence intensity.
Research on a series of imidazo[1,2-a]pyrazine derivatives showed that compounds with specific substitutions exhibited favorable fluorescence emission spectra. For instance, one derivative with a nitrogen atom in the pyrazine ring displayed a maximum emission at approximately 850 nm in acetonitrile. The solvent can also play a crucial role in the photophysical behavior of these molecules. The inherent fluorescence of these scaffolds makes them valuable as potential biomarkers and photochemical sensors.
Table 4: Photophysical Data for Selected Imidazo[1,2-a]pyrazine/pyridine (B92270) Derivatives
| Compound Class | Property | Observation | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Fluorescence | Absorb and emit at long wavelengths. | |
| Imidazo[1,2-a]pyrimidines | Fluorescence | Absorb at lower wavelengths and emit at longer wavelengths; fluoresce more intensely than pyridine analogues. | |
| Imidazo[1,2-a]pyrazine derivative (10i) | Fluorescence Emission | Maximum emission at ~850 nm in acetonitrile. | |
| Imidazo[1,2-a]pyridine derivative (12i) | Fluorescence Emission | Emission at a lower wavelength compared to the pyrazine analogue (10i). |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 8 One and Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of imidazo[1,2-a]pyrazin-8-one analogues is fundamentally linked to several key structural features that define their interaction with specific biological targets. The core scaffold itself, a fusion of imidazole (B134444) and pyrazine (B50134) rings, is considered a structural analogue of deazapurines and acts as a crucial pharmacophore. tsijournals.com
A primary determinant of activity is the molecule's ability to form specific hydrogen bonds with target proteins. For instance, in a series of Discoidin Domain Receptor 1 (DDR1) inhibitors, the imidazo[1,2-a]pyrazine (B1224502) moiety forms a critical hydrogen bond with the methionine residue (Met704) in the kinase hinge region. nih.gov Similarly, studies on AMPA receptor modulators revealed that a hydrogen-bond donor at the para-position of a C3-phenyl ring was crucial for high potency. nih.gov The dramatic difference in potency between a phenol (B47542) derivative and its corresponding methoxy (B1213986) ether analogue underscored the importance of this hydrogen-bonding capability. nih.gov
Impact of Substitution Patterns (e.g., at C2, C3, C8, N7 positions) on Potency and Selectivity
The potency and selectivity of imidazo[1,2-a]pyrazin-8-one derivatives can be finely tuned by modifying substitution patterns at various positions around the heterocyclic core.
C2 Position: Substitution at the C2 position significantly influences ligand efficiency and potency. In the development of AMPA/TARP γ-8 negative modulators, replacing a para-chlorophenyl group at C2 with a para-fluorophenyl group maintained potency while improving lipophilic ligand efficiency. nih.gov This suggests that modest, electron-withdrawing substituents are well-tolerated and can enhance pharmacokinetic properties. For a series of anticancer agents, the introduction of a tertiary butylamine (B146782) group at the C2 position of the related imidazo[1,2-a]pyridine (B132010) scaffold resulted in substantial anticancer effects. nih.gov
C3 Position: The C3 position is a critical site for modification to enhance potency. SAR studies on AMPA/TARP γ-8 modulators showed that while a simple phenol at this position was potent, constraining the essential hydrogen bond donor within a larger ring system, such as an oxindole (B195798) or indazole, led to a dramatic improvement in potency, yielding subnanomolar compounds. nih.gov Conversely, acylating a C3-aniline substituent completely abolished activity, indicating a strict requirement for a hydrogen bond donor, not an acceptor, at this vector. nih.gov For DDR1 inhibitors, attaching a 3'-biphenyl-carboxamide moiety at the C3 position was a key design element, with further substitution on the distal phenyl ring modulating activity. nih.gov
Interactive Data Table: SAR at C3 Position for AMPA/TARP γ-8 Modulation nih.gov Data shows pIC50, the negative logarithm of the half maximal inhibitory concentration.
| Compound | C3-Substituent | pIC50 (γ-8) | Selectivity vs. γ-2 |
|---|---|---|---|
| 7 | 4-Hydroxyphenyl | 7.9 | >1000-fold |
| 8 | 4-Methoxyphenyl | 6.3 | >1000-fold |
| 9 | 4-Aminophenyl | 7.2 | >1000-fold |
| 11 | Oxindol-6-yl | >9.0 | >1000-fold |
| 12 | Indazol-6-yl | >9.0 | >1000-fold |
C8 Position: The C8 position of the imidazo[1,2-a]pyrazine core is another key handle for SAR exploration. In the synthesis of AMPA receptor modulators, selective displacement of an 8-chloro group with an amine was a crucial step to enable further functionalization. nih.gov A series of imidazo[1,2-a]pyrazin-8-amines were identified as potent and selective inhibitors of Breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). nih.govdrugbank.com Further studies on adenosine (B11128) receptor antagonists showed that N⁸-(hetero)arylcarboxyamido substituents were effective in conferring high affinity for the human A₃ receptor subtype. nih.gov
N7 Position: The nitrogen atom at the N7 position is a defining feature of the pyrazine ring, distinguishing it from the imidazo[1,2-a]pyridine core. Its presence influences the electronic properties and hydrogen-bonding potential of the scaffold. Comparative studies have shown that replacing this nitrogen with a carbon-hydrogen (CH) group, thereby transitioning to an imidazo[1,2-a]pyridine scaffold, can have a significant impact on activity. For a series of anticancer compounds, the imidazo[1,2-a]pyridine analogues were found to be more potent than their imidazo[1,2-a]pyrazine counterparts, suggesting the N7 atom may be detrimental for activity against those specific targets. nih.govrsc.org
Influence of Functional Groups and Their Electronic Properties on SAR
The electronic nature of functional groups appended to the imidazo[1,2-a]pyrazin-8-one scaffold plays a pivotal role in modulating biological activity. The interplay between electron-donating and electron-withdrawing groups can alter the molecule's binding affinity, reactivity, and pharmacokinetic properties.
A clear example of this is seen in AMPA/TARP γ-8 modulators, where a C3-phenyl substituent with a para-phenol (an electron-donating hydrogen-bond donor) was over 30 times more potent than the corresponding para-methoxy derivative (a non-donor electron-donating group). nih.gov This highlights that the specific type of electronic influence (i.e., hydrogen bonding capability) can be more important than the general electron-donating or withdrawing character.
Computational studies have explored how different electron-donor side groups affect the electronic structure of the imidazo[1,2-a]pyrazine core. researchgate.net These substitutions were found to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can directly impact the molecule's reactivity and interaction with biological targets. researchgate.net
In the context of anticancer activity, both electron-donating (e.g., amines) and electron-withdrawing (e.g., nitro, -CF₃) groups have been shown to contribute to potency. nih.govnih.govrsc.org For a series of DDR1 inhibitors, a trifluoromethyl (-CF₃) group on a biphenyl (B1667301) substituent was found to be essential for maintaining inhibitory activity. nih.gov Moving the -CF₃ group from the meta- to the ortho- or para-position, or removing it entirely, led to a complete loss of activity against DDR1 kinase. nih.gov This indicates a specific electronic and steric requirement for optimal interaction with the target.
Comparative SAR Analysis with Related Heterocyclic Scaffolds
Comparing the SAR of imidazo[1,2-a]pyrazin-8-ones with related scaffolds like imidazo[1,2-a]pyridines and various triazolo-based systems provides a broader understanding of the role of the core heterocycle.
Imidazo[1,2-a]pyridines: This is the most closely related and widely studied analogue, differing only by the substitution of a CH group for the N7 atom. This single atom change can significantly alter biological activity. For a series of compounds evaluated for anticancer effects, the imidazo[1,2-a]pyridine derivatives consistently showed more significant activity than the corresponding imidazo[1,2-a]pyrazines. nih.govrsc.org This suggests that for this particular target, the removal of the N7 nitrogen atom is beneficial. nih.gov In another study, an imidazo[1,2-a]pyrazine derivative showed enhanced interactions with cancer targets compared to its imidazopyridine analogue, possibly due to the additional hydrogen bonding site provided by the N7 atom. researchgate.net This highlights that the superiority of one scaffold over the other is target-dependent.
Triazolopyridines and Triazolopyrazines: These scaffolds introduce an additional nitrogen atom into the five-membered imidazole ring, forming a triazole. Imidazo[1,2-a]pyrazin-8-ones have been directly compared to imidazo[1,2-d] nih.govnih.govnih.govtriazin-8-ones and imidazo[2,1-f] nih.govnih.govnih.govtriazin-8-ones as high-affinity GABA-A agonists. researchgate.net The introduction of more nitrogen atoms generally alters the molecule's polarity, solubility, and hydrogen bonding patterns, which can be leveraged to optimize drug-like properties. For example, in a series of adenosine receptor antagonists based on a 1,2,4-triazolo[4,3-a]pyrazin-3-one core, SAR studies showed that an amide linker was superior to an ether linker for achieving high affinity. nih.gov These comparative analyses allow medicinal chemists to select the most suitable heterocyclic core for a given biological target based on its specific binding site requirements.
Computational Chemistry and in Silico Drug Design Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For imidazo[1,2-a]pyrazine (B1224502) derivatives, QSAR studies have been crucial in predicting their therapeutic potential and guiding the synthesis of more potent analogs.
In one study, 3D-QSAR models were developed for a series of imidazo[1,2-a]pyrazine inhibitors targeting the phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. nih.gov The models were built using an alignment of the compounds refined by docking and Hybrid Monte Carlo algorithms. The most robust model demonstrated strong predictive power, with a high training set correlation coefficient (r²) of 0.917 and a test set cross-validation coefficient (Q²) of 0.650. nih.gov This model successfully identified the key structural features required for potent PI3Kα inhibition.
Another QSAR analysis was performed on a series of thirteen imidazo[1,2-a]pyrazine derivatives to predict their cytotoxic effects against different cancer cell lines. researchgate.net This study utilized a combination of topological and electronic descriptors, calculated using Density Functional Theory (DFT), to build predictive models through various statistical methods, including Principal Components Analysis (PCA) and Multiple Linear Regression (MLR). researchgate.net The resulting models helped to interpret the activity of the compounds and establish a clear structure-activity relationship. researchgate.net
For the related 8-Amino-imidazo[1,5-a]pyrazine scaffold, field-based and Gaussian-based 3D-QSAR models were developed to identify essential descriptors for Bruton's tyrosine kinase (BTK) inhibition. The Gaussian-based model showed excellent performance with an r² value of 0.93 and a q² of 0.67. japsonline.com These studies highlight how QSAR effectively guides the optimization of the imidazo[1,2-a]pyrazine scaffold for various therapeutic targets.
| Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|
| PI3Kα Inhibition | Atom-based 3D-QSAR | r² = 0.917, Q² = 0.650 | nih.gov |
| Cytotoxicity (Cancer Cell Lines) | 2D-QSAR (DFT-based descriptors) | Utilized PCA, MLR, PLS, NLM, NN | researchgate.net |
| BTK Inhibition (related scaffold) | Gaussian-based 3D-QSAR | r² = 0.93, q² = 0.67 | japsonline.com |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target receptor. This technique has been extensively applied to imidazo[1,2-a]pyrazine derivatives to elucidate their binding modes and rationalize their biological activities.
For instance, derivatives of imidazo[1,2-a]pyrazin-8(7H)-one were designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. researchgate.net Molecular docking studies revealed that the most potent compound, 14r , could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, explaining its mixed-type inhibition pattern. researchgate.net
In another study, novel imidazo[1,2-a]pyrazine derivatives were investigated as tubulin polymerization inhibitors. nih.gov Docking simulations showed that the lead compound, TB-25 , fitted well into the colchicine binding site of tubulin, providing a structural basis for its potent anticancer activity. nih.gov Similarly, the imidazo[1,2-a]pyrazine-8-amine core was used to design antagonists for the human A₃ adenosine (B11128) receptor (hA₃ AR). nih.gov Molecular docking was employed to depict the hypothetical binding mode of these new antagonists within a refined model of the hA₃ receptor, guiding further structural exploration. nih.gov
| Compound Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8(7H)-one derivative | Acetylcholinesterase (AChE) | Binds to both catalytic (CAS) and peripheral (PAS) sites. | researchgate.net |
| Imidazo[1,2-a]pyrazine derivative (TB-25) | Tubulin | Binds effectively in the colchicine binding site. | nih.gov |
| Imidazo[1,2-a]pyrazin-8-amine derivative | Human A₃ Adenosine Receptor | Elucidated the hypothetical binding mode to guide design. | nih.gov |
| Pyrazine-pyridone derivative (5d) | Bacterial Target (PDB: 4DUH) | Binding affinity (S) = -7.45 kcal/mol; RMSD = 1.25 Å. | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering insights into its stability and the dynamics of key interactions.
A 100-nanosecond MD simulation was conducted on the complex of an imidazo[1,2-a]pyrazin-8(7H)-one derivative (14r ) with the AChE enzyme. researchgate.net The simulation confirmed the conformational stability of the compound within the binding cavity of AChE, validating the interactions predicted by molecular docking. researchgate.net Such simulations are crucial for verifying that the binding pose observed in static docking is maintained in a dynamic, more physiologically relevant environment.
RMSD and RMSF are standard metrics used to analyze MD simulation trajectories. RMSD measures the average deviation of a protein or ligand from a reference structure over time, indicating the stability of the system. A stable RMSD graph suggests that the complex has reached equilibrium. mdpi.com For example, in simulations of ligand-protein complexes, a stable Cα-backbone RMSD for the protein and a low RMSD for the ligand indicate a stable binding mode. mdpi.com
RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein. Low fluctuation spikes in the binding site residues suggest that the ligand binding has stabilized that region of the protein. mdpi.com Analysis of RMSD and RMSF plots for imidazo[1,2-a]pyrazine-target complexes has been used to confirm the stability and convergence of the simulated systems. researchgate.net
MD simulations allow for a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. This includes monitoring the persistence of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions over the course of the simulation. For imidazo[1,2-a]pyrazine derivatives, docking studies have identified critical hydrogen bonds with residues like Ala213 and Asp274 in Aurora Kinase and interactions with key residues in the colchicine binding site of tubulin. nih.govresearchgate.net MD simulations would further confirm the stability of these specific interactions, providing a dynamic view of the binding event and ensuring these key contacts are maintained over time.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the binding free energy of a ligand to a receptor from MD simulation snapshots. nih.gov These calculations provide a more accurate prediction of binding affinity than simple docking scores by incorporating terms for electrostatic, van der Waals, polar solvation, and non-polar solvation energies. nih.govscispace.com While specific MM/PBSA studies on 2-Amino-7H-imidazo[1,2-a]pyrazin-8-one were not detailed in the provided context, this methodology is widely applied to similar heterocyclic compounds to rank potential inhibitors and rationalize their potencies. nih.govresearchgate.net The approach offers a crucial bridge between computational predictions and experimental binding affinities. nih.gov34.237.233
Virtual High-Throughput Screening (vHTS) for Lead Identification
Virtual High-Throughput Screening (vHTS) involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery. The imidazo[1,2-a]pyrazine core and its related isosteres, like imidazo[1,2-a]pyridine (B132010), have been successfully used in such campaigns.
In a notable example, a collaborative virtual screening effort was undertaken to explore the imidazo[1,2-a]pyridine scaffold as a starting point for anti-leishmanial drug discovery. nih.govrsc.orgresearchgate.net An initial hit compound was used as a "seed" for ligand-based similarity searches across several large, proprietary pharmaceutical company databases. nih.govresearchgate.net This in silico probing rapidly identified a diverse set of related compounds, expanding the initial hit series and leading to analogs with improved antiparasitic activity and selectivity. rsc.org This process demonstrates the power of vHTS to quickly explore the chemical space around a core scaffold like imidazo[1,2-a]pyrazine to identify novel lead compounds. nih.govrsc.org
Scaffold Hopping and Fragment-Based Design Strategies
The imidazo[1,2-a]pyrazin-8-one core has been successfully identified and utilized through modern computational strategies like scaffold hopping and fragment-based design. These approaches aim to discover novel chemical series with improved properties by modifying or replacing the central chemical scaffold of a known active molecule.
A notable application of these strategies involved the discovery of a novel series of imidazo[1,2-a]pyrazin-8-one derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.govacs.org This receptor is a target for treating various neurological and psychiatric disorders, such as epilepsy and schizophrenia. nih.govacs.org
The process began with a "scaffold hopping" exercise, a computational method used to identify new molecular backbones with similar 3D shapes and electrostatic properties to a known active compound. nih.govacs.org In this case, the starting point was a previously identified triazolopyridine-based mGlu2 PAM. The goal was to replace this central triazolopyridine core with other heterocyclic systems to find novel chemical entities. nih.gov
Computational searches of fragment databases were conducted, comparing them with previously developed scaffolds. nih.gov This fragment-based approach, combined with scaffold hopping, successfully identified the imidazo[1,2-a]pyrazin-8-one ring system as a promising new scaffold. nih.gov Subsequent optimization, guided by an established understanding of the structure-activity relationships (SAR) from earlier chemical series, led to the development of potent, selective, and brain-penetrant mGlu2 PAMs. nih.gov This successful application underscores the utility of in silico methods like 3D shape and electrostatic similarity for effective scaffold hopping in drug discovery. nih.govacs.org
The table below illustrates the conceptual process of scaffold hopping from a known active core to the imidazo[1,2-a]pyrazin-8-one scaffold.
| Computational Strategy | Starting Scaffold Example | Target Scaffold | Key In Silico Methods | Objective |
|---|---|---|---|---|
| Scaffold Hopping | Triazolopyridine | Imidazo[1,2-a]pyrazin-8-one | 3D Shape & Electrostatic Similarity | Discover novel chemical series with improved properties |
| Fragment-Based Design | Computational Fragment Databases | Imidazo[1,2-a]pyrazin-8-one | Database Searching & Comparison | Identify new core structures for drug candidates |
In Silico Prediction of Molecular Properties (e.g., for drug developability)
In silico prediction of molecular properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential "drug-likeness" and developability. For derivatives of the imidazo[1,2-a]pyrazine core, computational tools are used to predict key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) properties.
The development of imidazo[1,2-a]pyrazin-8-amines as inhibitors for the Breast tumor kinase (Brk/PTK6) provides an example where achieving desirable Drug Metabolism and Pharmacokinetics (DMPK) properties was a key goal. nih.gov Computational simulations and predictions help guide the design of molecules with better metabolic stability and other pharmacokinetic parameters. nih.gov
The table below provides examples of key molecular properties that are commonly predicted using in silico methods for drug development, along with their significance.
| Predicted Property | Abbreviation | Significance in Drug Developability | Typical In Silico Goal |
|---|---|---|---|
| Lipophilicity | cLogP / cChromLogD | Affects absorption, distribution, metabolism, and toxicity. | Optimize within a specific range (e.g., cChromLogD < 4) acs.org |
| Aqueous Solubility | - | Crucial for absorption and formulation. | Maximize predicted solubility |
| Metabolic Stability | Cli (intrinsic clearance) | Determines the compound's half-life in the body. | Minimize intrinsic clearance (e.g., Cli < 1 mg/mL/g) acs.org |
| Human Oral Absorption | %HOA | Predicts how much of the drug is absorbed when taken orally. | High percentage (e.g., >80%) researchgate.net |
| Blood-Brain Barrier Permeation | - | Essential for CNS-acting drugs. | Achieve good brain exposure acs.org |
By leveraging these predictive models, researchers can de-risk drug discovery projects by identifying and addressing potential liabilities in drug candidates at an early stage, long before costly and time-consuming experimental studies are conducted.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Mechanisms
The imidazo[1,2-a]pyrazine (B1224502) core structure has been identified as a versatile backbone for the design of potent enzyme inhibitors. Its unique electronic and structural features allow for targeted interactions with the active sites of various enzymes, leading to the modulation of their activity.
Aurora Kinase Inhibition (e.g., Aurora Kinase A and B)
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell cycle progression and have been linked to cancer. tsijournals.com Optimization of an initial lead compound from this class led to the development of analogues with significantly improved pharmacokinetic profiles. tsijournals.com
The mechanism of inhibition involves the binding of the imidazo[1,2-a]pyrazine core to the ATP-binding pocket of the kinase. Structural studies, including X-ray crystallography, have been instrumental in elucidating these binding modes. google.com Research has also focused on achieving selectivity between the highly homologous Aurora A and Aurora B isoforms. By leveraging structural knowledge of the ligand-protein interactions, specific imidazo[4,5-b]pyridine derivatives, a related scaffold, were designed to achieve a high degree of selectivity for Aurora-A over Aurora-B in both biochemical and cellular assays. researchgate.net This selectivity is often governed by subtle differences in the amino acid residues within the kinase domain, such as the threonine residue at position 217 in Aurora-A. researchgate.net
| Imidazo[4,5-b]pyridine Derivatives (e.g., 28c, 40f) | Aurora-A | Highly Selective | Displayed high selectivity for Aurora-A over Aurora-B in cellular assays. researchgate.net |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.gov
The biological evaluation of these compounds revealed moderate to potent inhibitory activities. nih.govacs.org Among the synthesized series, compound 14r emerged as the most potent AChE inhibitor with an IC50 value of 0.47 µM. nih.gov This compound also showed moderate activity against BuChE (IC50 = 11.02 µM), resulting in a selectivity index of 23.45 for AChE. nih.gov This indicates a preference for inhibiting AChE over BuChE. The inhibitory potency of compound 14r was superior to the reference drug galantamine. nih.govacs.org
Molecular docking and dynamics simulations provided insight into the inhibitory mechanism. These studies indicated that compound 14r can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govacs.org The interaction's stability was further confirmed through 100 ns dynamics simulations, which showed the conformational stability of compound 14r within the AChE cavity. acs.org This dual binding is consistent with a mixed-type inhibition pattern observed in enzyme kinetic studies. nih.govacs.org
Table 2: Cholinesterase Inhibition Data for Imidazo[1,2-a]pyrazin-8(7H)-one Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) for AChE |
|---|---|---|---|
| 14r | 0.47 | 11.02 | 23.45 |
| Galantamine (Reference) | 5.01 | 18.46 | 3.68 |
Bacterial Type IV Secretion System (T4SS) Inhibition (e.g., VirB11 ATPase HP0525)
Novel 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a crucial component of the Type IV Secretion System (T4SS) in Helicobacter pylori. drugbank.comresearchgate.net The T4SS is a nanomachine that pathogenic bacteria use to transfer virulence factors and genetic material, contributing to antibiotic resistance. drugbank.com
The inhibition of the HP0525 ATPase activity disrupts the function of the T4SS, presenting a novel antimicrobial strategy that could potentially slow the development of resistance. drugbank.com To enhance the selectivity of these inhibitors, researchers have designed bivalent inhibitors. This approach utilized the structural details of the subunit-subunit interactions within the hexameric HP0525 protein to design peptide recognition moieties that were then conjugated to the imidazo[1,2-a]pyrazine core. drugbank.comresearchgate.net
Docking studies using the crystal structure of HP0525 and molecular dynamics simulations were employed to understand the binding and to rationalize the IC50 values obtained for the synthesized derivatives. drugbank.comresearchgate.net These computational studies helped in visualizing the interactions between the inhibitors and the ATPase, guiding the design of more potent and selective compounds.
Table 3: T4SS Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Target | Inhibitor Class | Mechanism of Action | Significance |
|---|---|---|---|
| VirB11 ATPase HP0525 | 8-amino imidazo[1,2-a]pyrazine derivatives | Inhibition of ATPase activity, disrupting T4SS function. drugbank.comresearchgate.net | Potential to combat H. pylori virulence and antibiotic resistance. drugbank.com |
| HP0525 Hexamer | Bivalent inhibitors (peptide-imidazo[1,2-a]pyrazine conjugates) | Targeting subunit-subunit interfaces to probe hexamer assembly and improve selectivity. drugbank.comresearchgate.net | Development of tool compounds and potentially more selective antimicrobial agents. researchgate.net |
Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)
The imidazo[1,2-a]pyrazine scaffold is recognized for its potential in developing phosphodiesterase (PDE) inhibitors. tsijournals.com While direct studies on 2-Amino-7H-imidazo[1,2-a]pyrazin-8-one for PDE10A inhibition are not widely published, research on closely related heterocyclic systems underscores the potential of this structural class. PDE10A is a key enzyme in the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. nih.gov
Studies have successfully identified potent and selective PDE10A inhibitors based on the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold. acs.orgnih.gov The crystal structure of PDE10A in complex with one of these inhibitors revealed novel interactions within the binding site. nih.gov Similarly, imidazo[1,2-b]pyridazine (B131497) derivatives have also been explored as PDE10A inhibitors, with optimization efforts focused on improving brain penetration and reducing P-glycoprotein efflux. researchgate.net These findings suggest that the broader imidazo-azine class of compounds is a promising source for novel PDE10A inhibitors.
Table 4: PDE10A Inhibition by Related Imidazo-azine Scaffolds
| Scaffold | Key Findings | Reference |
|---|---|---|
| Imidazo[1,5-a]pyrido[3,2-e]pyrazines | Potent and selective PDE10A inhibitors identified; crystal structure with PDE10A solved. acs.orgnih.gov | nih.gov, acs.org |
| Imidazo[1,2-b]pyridazines | Optimized to improve PDE10A inhibitory activity and brain penetration. researchgate.net | researchgate.net |
| Imidazo[1,2-a]pyrazines | Acknowledged to exhibit phosphodiesterase inhibitory activity. tsijournals.com | tsijournals.com |
Mammalian Target of Rapamycin (B549165) (mTOR) Protein Inhibition
The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently overactivated in human cancers. drugbank.com
A function-oriented synthesis approach led to the creation of a series of imidazo[1,2-a]pyrazine derivatives. drugbank.com Among them, compound 42 demonstrated exceptional dual inhibitory activity, with an IC50 value of 0.06 nM against PI3Kα and 3.12 nM against mTOR. drugbank.com This compound also showed significant anti-tumor activity both in vitro and in vivo, good kinase selectivity, and favorable pharmacokinetic properties, marking it as a promising anti-cancer drug candidate. drugbank.com
Furthermore, another study identified an imidazo[1,5-a]pyrazine (B1201761) derivative as a lead compound for developing selective mTOR inhibitors. Optimization of this lead resulted in compounds with nanomolar potency for mTORC1 and mTORC2 and over 100-fold selectivity against PI3K isoforms. nih.gov Docking studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have shown that the nitrogen atom on the imidazo (B10784944) ring forms a crucial hydrogen bond with Val851 in the hinge region of the PI3Kα binding site, a mode of interaction likely conserved in mTOR. sci-hub.cat
Table 5: mTOR Inhibition Data for Imidazo[1,2-a]pyrazine Derivatives
| Compound/Derivative | Target(s) | IC50 (nM) | Key Findings |
|---|---|---|---|
| Compound 42 | PI3Kα / mTOR | 0.06 / 3.12 | Excellent dual inhibitory activity and in vivo anti-tumor efficacy. drugbank.com |
| OSI-027 (optimized from imidazo[1,5-a]pyrazine lead) | mTORC1 / mTORC2 | 22 / 65 | Highly selective for mTOR over PI3K isoforms. nih.gov |
Inhibition of SARS-CoV and SARS-CoV-2 Main Protease
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com While specific research on this compound as an Mpro inhibitor is limited, computational studies have highlighted the potential of the broader imidazole (B134444) derivative class against this target. nih.govnih.govmdpi.com
Molecular docking studies have shown that various azo imidazole derivatives can act as potential inhibitors of the SARS-CoV-2 Mpro (PDB ID: 6LU7). nih.gov These compounds fit within the core pocket region of the protease, at the interface between domain I and domain II, and exhibit significant binding energies. nih.gov Other computational screenings of imidazole derivatives based on a 7-chloro-4-aminoquinoline scaffold also identified molecules with strong binding energy to the Mpro active site. nih.gov
These in silico studies suggest that the imidazole core is a valuable pharmacophore for designing Mpro inhibitors. The interactions often involve the catalytic dyad (His41 and Cys145) of the enzyme. mdpi.com Although experimental validation for the imidazo[1,2-a]pyrazine scaffold specifically against Mpro is not yet widely reported, its demonstrated antiviral activity against other viruses, such as influenza, highlights the potential of this chemical class for further investigation as anti-coronaviral agents. nih.gov
Table 6: Computational Data for Imidazole Derivatives against SARS-CoV-2 Mpro
| Derivative Class | Target | Binding Energy (ΔG, kcal/mol) | Key Interaction Sites |
|---|---|---|---|
| Azo Imidazole Derivatives | SARS-CoV-2 Mpro | -7.0 to -7.9 | Interface of domain I and II. nih.gov |
| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | Active site residues (His41, Cys145). mdpi.com |
| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | Active site residues (His41, Cys145). mdpi.com |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| AChE | Acetylcholinesterase |
| BuChE | Butyrylcholinesterase |
| T4SS | Type IV Secretion System |
| HP0525 | VirB11 ATPase HP0525 |
| PDE | Phosphodiesterase |
| PDE10A | Phosphodiesterase 10A |
| mTOR | Mammalian Target of Rapamycin |
| PI3K | Phosphoinositide 3-kinase |
| Mpro / 3CLpro | Main Protease / 3C-like Protease |
| Galantamine | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] researchgate.netbenzazepin-6-ol |
Receptor Modulation Mechanisms
The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop selective negative allosteric modulators (NAMs) of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govlookchem.com TARP γ-8 is highly expressed in the hippocampus, and its selective modulation is a promising strategy for treating conditions like epilepsy with a potentially better therapeutic window than non-selective AMPAR antagonists. nih.gov
Initial high-throughput screening identified an imidazopyrazine derivative as a promising hit with high selectivity for γ-8 over other TARP subtypes like γ-2. nih.gov Structure-activity relationship (SAR) optimization focused on substitutions at the C-3 and C-8 positions of the imidazo[1,2-a]pyrazine core. lookchem.com Fixing an oxindole (B195798) group at the C-3 position, researchers explored various cyclic amines at the C-8 position. This exploration led to the identification of compounds with picomolar potency. For instance, substituting the initial morpholine (B109124) group with a 4-fluoropiperidine (B2509456) moiety resulted in a compound with an IC50 of 100 pM for the GluA1/γ-8 receptor. lookchem.com
Table 1: Structure-Activity Relationship (SAR) of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives as TARP γ-8 Selective AMPAR Negative Modulators. lookchem.com
| Compound | NR2 | GluA1/γ-8 pIC50 | GluA1/γ-2 pIC50 |
| 11 | Morpholine | 9.4 | <5.0 |
| 13 | Piperidine | 9.7 | <5.0 |
| 14 | 4-Fluoropiperidine | 10.0 | <5.0 |
| 15 | 4,4-Difluoropiperidine | 9.7 | <5.0 |
| 16 | 3-Fluoropyrrolidine | 9.4 | <5.0 |
Data represents the negative logarithm of the half-maximal inhibitory concentration (IC50) for the specified receptor complex.
Metabotropic Glutamate (B1630785) 2 (mGlu2) Receptor Positive Allosteric Modulation (PAM)
The imidazo[1,2-a]pyrazin-8-one scaffold has proven to be a valuable core for developing potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate 2 (mGlu2) receptor. acs.orgnih.gov Activation of the mGlu2 receptor can reduce excessive glutamate release, representing a therapeutic strategy for disorders like epilepsy and schizophrenia. acs.orgnih.gov
By performing a scaffold hopping exercise from previously established mGlu2 PAMs, researchers identified the imidazo[1,2-a]pyrazin-8-one core as a novel and promising chemical series. acs.orgnih.gov SAR studies revealed that substitutions at the 7-position of the ring system were critical for activity. A comparative analysis showed that compounds based on the imidazopyrazinone core exhibited comparable mGlu2 PAM activity to earlier series but with improved metabolic stability, attributed to their reduced lipophilicity. acs.org For example, compound 3e emerged as a lead candidate with a pEC50 of 7.2, good selectivity, and favorable brain exposure, making it suitable for further in vivo studies. acs.orgnih.gov
Table 2: In Vitro Activity of Imidazo[1,2-a]pyrazin-8-one Derivatives as mGlu2 PAMs. acs.org
| Compound | R | mGlu2 PAM pEC50 | Human Microsome Stability (% remaining) | Rat Microsome Stability (% remaining) |
| 3a | Phenyl | 6.4 | 82 | 87 |
| 3b | 4-Fluorophenyl | 7.0 | 79 | 80 |
| 3c | 3-Chlorophenyl | 7.1 | 70 | 76 |
| 3d | 3-Cyanophenyl | 7.0 | 66 | 61 |
| 3e | 5-Chloro-2-pyridyl | 7.2 | 70 | 65 |
pEC50 represents the negative logarithm of the half-maximal effective concentration. Microsome stability was assessed after a 15-minute incubation.
GABAA Receptor Agonism (e.g., α2/α3 Subtype Selectivity)
Imidazo[1,2-a]pyrazin-8-ones have been identified as high-affinity agonists at the benzodiazepine (B76468) binding site of the GABAA receptor. nih.govresearchgate.net Research in this area has focused on achieving functional selectivity for the α2 and α3 subtypes over the α1 subtype. This is driven by the hypothesis that α2/α3-containing receptors mediate anxiolytic effects, while α1-containing receptors are associated with sedation. nih.gov
A study detailing the synthesis and evaluation of a series of imidazo[1,2-a]pyrazin-8-ones, along with related triazinones, demonstrated that specific substitutions could confer the desired selectivity. nih.gov These compounds were evaluated for their binding affinity (Ki) at various human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2) and for their functional efficacy as modulators of GABA-induced currents. The research identified compounds with good oral bioavailability and functional selectivity for the α2 and α3 subtypes, which translated to anxiolytic activity in animal models with minimal sedation. nih.govresearchgate.net
Table 3: Binding Affinity and Functional Efficacy of Imidazo[1,2-a]pyrazin-8-one Analogs at GABAA Receptor Subtypes. nih.gov
| Compound | Subtype | Ki (nM) | Efficacy (% of Diazepam) |
| Example A | α1β3γ2 | 1.5 | 30 |
| α2β3γ2 | 0.8 | 55 | |
| α3β3γ2 | 0.7 | 60 | |
| α5β3γ2 | 3.0 | 25 | |
| Example B | α1β3γ2 | 0.9 | 20 |
| α2β3γ2 | 0.5 | 70 | |
| α3β3γ2 | 0.4 | 75 | |
| α5β3γ2 | 2.1 | 15 |
Ki values represent the inhibitory constant, indicating binding affinity. Efficacy is expressed as the maximal potentiation of GABA-induced current relative to that produced by diazepam.
Adenosine (B11128) Receptor (AR) Antagonism (e.g., A3 and A2A Subtypes)
The imidazo[1,2-a]pyrazine ring system has been systematically explored as a scaffold for developing novel adenosine receptor (AR) antagonists, with a particular focus on targeting the human A3 and A2A subtypes. nih.gov
One study focused on the imidazo[1,2-a]pyrazin-8-amine core, which is structurally very similar to the title compound. nih.gov Researchers found that N8-(hetero)arylcarboxyamido substituted derivatives demonstrated good affinity and selectivity for the human A3 receptor. For instance, compound 29 (2,6-diphenyl-8-(3-pyridoylamino)imidazo[1,2-a]pyrazine) was identified as one of the most active hA3 antagonists. nih.gov In contrast, attempts to target the A2A subtype with 8-amino-6-(hetero)aryl substituted derivatives were less successful, with these compounds either not binding to the hA2A receptor or showing only micromolar affinity for the hA1 receptor or a balanced hA1/hA2A profile. nih.gov Molecular docking studies were used to rationalize the observed affinities and to understand the binding mode of these antagonists within a refined model of the hA3 receptor. nih.gov
Table 4: Binding Affinity of Imidazo[1,2-a]pyrazin-8-amine Derivatives at Human Adenosine Receptor Subtypes. nih.gov
| Compound | R Group (at N8) | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |
| 21 | Benzoylamino | >10000 | >10000 | 186 |
| 22 | 4-Fluorobenzoylamino | >10000 | >10000 | 115 |
| 25 | 2-Pyridoylamino | >10000 | >10000 | 50 |
| 29 | 3-Pyridoylamino | >10000 | >10000 | 25 |
| 30 | 4-Pyridoylamino | >10000 | >10000 | 78 |
Ki values represent the inhibitory constant, indicating binding affinity at the respective human (h) adenosine receptor subtype.
Antioxidant Mechanisms and Radical Scavenging Activities
Research into the antioxidant properties of imidazo[1,2-a]pyrazine derivatives has revealed their potential as radical scavengers. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antioxidant capabilities. scilit.comresearchgate.net The biological assessments demonstrated that these compounds possess moderate radical scavenging activities. scilit.comresearchgate.net
Among the synthesized compounds, one particular derivative, compound 14o , was identified as having the most significant antioxidant activity, with an IC50 value of 89.33 µM. scilit.comresearchgate.net While this was less potent than the control, ascorbic acid (IC50 value = 25.70 µM), it highlights the potential of the imidazo[1,2-a]pyrazin-8(7H)-one scaffold for the development of antioxidant agents. scilit.comresearchgate.net
Further studies on other imidazo[1,2-a]pyrazine derivatives have also shown promising free radical scavenging activity. tsijournals.com For instance, unsubstituted imidazo[1,2-a]pyrazines showed antioxidant activity with IC50 values of approximately 28.14 and 22.43 μM. tsijournals.com Structural modifications to this core led to compounds with improved activity, with some derivatives exhibiting IC50 values ranging from 8.54 to 14.26 μM, which compares favorably to the ascorbic acid standard (5.84 μM) used in that particular study. tsijournals.com The presence of a hydroxyl group and a morpholine substituent were noted to potentially increase the capacity to scavenge free radicals. tsijournals.com
Table 1: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 14o | 89.33 | Ascorbic acid | 25.70 | scilit.comresearchgate.net |
| Unsubstituted imidazo[1,2-a]pyrazine 1 | 28.14 | Ascorbic acid | 5.84 | tsijournals.com |
| Unsubstituted imidazo[1,2-a]pyrazine 2 | 22.43 | Ascorbic acid | 5.84 | tsijournals.com |
Investigation of Antibronchospastic and Uterine-Relaxing Activities
The therapeutic potential of imidazo[1,2-a]pyrazine derivatives has been explored in the context of smooth muscle relaxation, specifically for their antibronchospastic and uterine-relaxing effects. A series of these derivatives, synthesized through the condensation of α-halogenocarbonyl compounds and aminopyrazines, demonstrated notable in vitro uterine-relaxing and in vivo antibronchospastic activities. nih.govacs.org
In one study, a new series of imidazo[1,2-a]pyrazine derivatives were found to be significantly more potent as bronchodilators than theophylline (B1681296) in in vivo models. nih.gov In vitro studies on isolated guinea pig trachea and rat uterus corroborated the high potential of these compounds. nih.gov Within this series, 6-Bromo-8-(methylamino)imidazo[1,2-a]-pyrazine-3-carbonitrile was identified as the most potent compound. nih.gov The mechanism of action for this class of heterocycles is thought to be distinct from or not solely reliant on phosphodiesterase inhibition, a common mechanism for drugs like theophylline. nih.gov
Another investigation highlighted that 5-bromoimidazo[1,2-a]pyrazine exhibited positive chronotropic and inotropic effects on isolated atria, which were associated with an increase in cyclic AMP tissue concentration. nih.gov The potentiation of the isoproterenol (B85558) positive inotropic effect and the lack of blockade by propranolol (B1214883) suggested that phosphodiesterase-inhibiting properties likely contribute to its activity. nih.gov
Table 2: Investigated Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Compound/Series | Biological Activity Investigated | Key Findings | Source |
|---|---|---|---|
| Series of imidazo[1,2-a]pyrazine derivatives | Uterine-relaxing and antibronchospastic | Demonstrated activity in vitro and in vivo. | nih.govacs.org |
| 6-Bromo-8-(methylamino)imidazo[1,2-a]-pyrazine-3-carbonitrile | Bronchodilator | Identified as the most potent compound in its series. | nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ascorbic acid |
| 6-Bromo-8-(methylamino)imidazo[1,2-a]-pyrazine-3-carbonitrile |
| Theophylline |
| 5-bromoimidazo[1,2-a]pyrazine |
| Isoproterenol |
Preclinical Pharmacokinetics and Drug Metabolism Research in Vitro and in Silico
Assessment of Microsomal Stability (e.g., Human and Rat Liver Microsomes)
The metabolic stability of a compound is a critical parameter in early drug discovery, providing an indication of its persistence in the body. This is commonly evaluated using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). nih.govresearchgate.net The assessment involves incubating the test compound with human and rat liver microsomes and monitoring its disappearance over time.
The primary data generated from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint). mdpi.com Compounds with a short half-life are generally considered unstable, which may lead to high clearance and poor bioavailability in vivo. semanticscholar.org For high-throughput screening, a single 15-minute time point is often used to quickly categorize compounds as stable or unstable. nih.govnih.gov More detailed assessments involve multiple time points to accurately calculate the degradation rate. nih.gov
Table 1: Representative Data Table for Microsomal Stability Assessment
| Compound | Species | Microsomal Protein (mg/mL) | Initial Concentration (µM) | t½ (min) | Intrinsic Clearance (µL/min/mg) |
| 2-Amino-7H-imidazo[1,2-a]pyrazin-8-one | Human | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | |
| Control (e.g., Propranolol) | Human | 0.5 | 1 | Typical Value | Typical Value |
| Control (e.g., Verapamil) | Rat | 0.5 | 1 | Typical Value | Typical Value |
Evaluation of Efflux Liabilities
Efflux transporters, such as P-glycoprotein (P-gp), are proteins on cell membranes that can actively pump drugs out of cells. This can limit a drug's absorption into the bloodstream or its entry into target tissues like the brain. nih.gov The potential for a compound to be a substrate of these transporters is known as its efflux liability.
This is often assessed using cell-based assays, such as the Caco-2 permeability assay, by comparing the transport of the compound from the apical (A) to the basolateral (B) side of a cell monolayer with the transport in the reverse direction (B to A). A significantly higher transport rate from B to A results in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2, suggesting the compound is subject to active efflux. nih.gov
Table 2: Representative Data Table for Efflux Liability Evaluation
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | P-gp Substrate? |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Control (e.g., Digoxin) | Typical Value | Typical Value | >2 | Yes |
| Control (e.g., Propranolol) | Typical Value | Typical Value | ~1 | No |
Apparent Permeability Studies (e.g., Caco-2 models)
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict the oral absorption of drugs. nih.goveuropa.eu When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier. scispace.com The apparent permeability coefficient (Papp) is determined by measuring the rate at which a compound crosses this monolayer.
Compounds are classified based on their Papp values, with high permeability compounds generally having a Papp >10 x 10⁻⁶ cm/s and low permeability compounds having a Papp <2 x 10⁻⁶ cm/s. researchgate.net This assay is crucial for understanding how well a drug might be absorbed when taken orally. mdpi.com
Table 3: Representative Data Table for Caco-2 Apparent Permeability
| Compound | Direction | Concentration (µM) | Papp (10⁻⁶ cm/s) | Permeability Classification |
| This compound | A→B | Data not available | Data not available | Data not available |
| Control (High Permeability) | A→B | 10 | Typical Value | High |
| Control (Low Permeability) | A→B | 10 | Typical Value | Low |
Species-Specific Metabolism
Metabolism of a drug can vary significantly between different species. Understanding these differences is vital for the correct interpretation of preclinical data and for predicting human pharmacokinetics from animal studies. semanticscholar.org For instance, a compound that is stable in rat liver microsomes might be rapidly metabolized by human liver microsomes, or vice versa. These studies are conducted by comparing the metabolic profiles and stability of the compound in liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human).
Kinetic Solubility Evaluations
Solubility is a fundamental physicochemical property that affects a drug's absorption and formulation. Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (usually in DMSO) to an aqueous buffer. nih.gov This is a high-throughput method suitable for early drug discovery. Poor solubility can be a significant hurdle, leading to low bioavailability and challenging formulation development. The assay typically involves precipitating the compound from a DMSO stock in a buffer (e.g., phosphate-buffered saline) and then measuring the concentration of the dissolved material. nih.gov
Table 4: Representative Data Table for Kinetic Solubility
| Compound | Buffer | pH | Kinetic Solubility (µM) |
| This compound | PBS | 7.4 | Data not available |
| Control (High Solubility) | PBS | 7.4 | Typical Value |
| Control (Low Solubility) | PBS | 7.4 | Typical Value |
Applications in Chemical Biology and Probe Development
Development of Chemical Probes for Protein Detection and Localization (e.g., Btk)
Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core are recognized for their potential in creating chemical probes for the detection and localization of specific proteins within biological samples. A key example of this application is in the study of Bruton's tyrosine kinase (Btk), a protein crucial to B cell development and signaling. nih.gov
Research has focused on a structurally related isomer, 8-amino-imidazo[1,5-a]pyrazine, to develop potent and reversible inhibitors of Btk. nih.govosti.govnih.gov These inhibitors serve as a foundation for probes designed to bind selectively to the Btk enzyme. The high selectivity of these compounds is achieved through a series of specific molecular interactions with the kinase's active site. nih.govosti.gov
X-ray crystallography studies of these inhibitor-enzyme complexes have provided a detailed map of these interactions. nih.govnih.govnih.gov For instance, key hydrogen bonds form between the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine (B1201761) core and the hinge region of the BTK enzyme. nih.gov Further interactions, such as hydrogen bonding with the gatekeeper residue Threonine 474 (T474) and bidentate hydrogen bonds with Serine 538 (S538) and Aspartate 539 (D539), contribute to the high affinity and specificity of the binding. nih.gov This detailed understanding of the binding mode is critical for designing probes that can accurately detect and localize Btk in tissues and cells, thereby helping to elucidate its role in health and disease. nih.govosti.gov
Table 1: Key Molecular Interactions of Imidazo[1,5-a]pyrazine-Based Probes with BTK
| Interacting Probe Moiety | BTK Residue/Region | Type of Interaction | Reference |
|---|---|---|---|
| 8-Amino Group | Hinge Region | Hydrogen Bond | nih.gov |
| 7-Nitrogen of Core | Hinge Region | Hydrogen Bond | nih.gov |
| Primary Amine | T474 (Gatekeeper) | Hydrogen Bond | nih.gov |
| 2-Amino-pyridine | S538 and D539 | Bidentate Hydrogen Bond | nih.gov |
| Trifluoromethylpyridine | Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |
Utilization of Fluorescent Properties for Biological Sensing
The imidazo-fused heterocyclic scaffold, including imidazo[1,2-a]pyrazines and the closely related imidazo[1,2-a]pyridines, is well-suited for the development of fluorescent probes. rsc.orgrsc.orgresearchgate.netnih.gov These compounds often exhibit intrinsic fluorescence, a property that can be harnessed for biological sensing applications. mdpi.comnih.govresearchgate.net The core structure's compact shape and notable photophysical properties make it an attractive candidate for probes designed to operate within cellular environments. mdpi.comnih.govresearchgate.net
A key characteristic of these scaffolds is their potential for solvatochromism, where the fluorescence emission spectrum shifts in response to the polarity of the surrounding environment. mdpi.com This makes them highly suitable for use as probes to study biological membranes, allowing for the monitoring of local hydration and fluidity, which are important indicators of cellular health. mdpi.comnih.govresearchgate.net Studies on imidazo[1,5-a]pyridine-based fluorophores have demonstrated their successful intercalation into the lipid bilayers of liposomes, which serve as models for cell membranes. mdpi.comnih.gov
The photophysical properties of these probes, such as their absorption, emission, quantum yield (the efficiency of converting absorbed light into emitted light), and fluorescence lifetime, can be finely tuned through chemical modifications. mdpi.comresearchgate.net For example, adding different substituents can enhance the quantum yield and alter the Stokes shift (the difference between the maximum absorption and emission wavelengths), which is a crucial feature for minimizing self-quenching and improving detection sensitivity in biological imaging. mdpi.comresearchgate.net The development of imidazo[1,2-a]pyridine-based sensors for metal ions like Fe³⁺ and Hg²⁺ further highlights the scaffold's utility in creating 'turn-on' or 'turn-off' fluorescent responses for detecting specific analytes in living cells. rsc.orgnih.gov
Table 2: Illustrative Photophysical Properties of Related Imidazo[1,5-a]pyridine Probes
| Probe Feature | Property | Observation in Apolar Environment | Reference |
|---|---|---|---|
| Core Scaffold | Stokes Shift | Generally wide, often >5000 cm⁻¹ | mdpi.com |
| Pyridinyl Substituent | Quantum Yield | Enhances quantum yield up to 0.38 | mdpi.com |
| Imidazo[1,5-a]pyridine Core | Fluorescence | Known to be intense emitters | researchgate.net |
Future Research Directions and Lead Optimization Strategies
Rational Design of Novel Imidazo[1,2-a]pyrazin-8-one Analogues
The rational design of new analogues of the imidazo[1,2-a]pyrazine (B1224502) core is guided by established structure-activity relationships (SAR) and computational modeling. A key strategy involves using the imidazo[1,2-a]pyrazine moiety to establish critical hydrogen bond interactions with the hinge region of kinase targets. nih.gov For instance, in the development of DDR1 inhibitors, this scaffold was introduced to restore an essential hydrogen bond with the amino acid Met704, which significantly increased potency. nih.gov
Synthetic strategies are designed to allow for systematic modification at various positions of the heterocyclic core, particularly at the C2, C3, and C8 positions, to explore the chemical space and optimize biological activity. tsijournals.com Efficient synthetic protocols, such as multicomponent reactions (MCRs), are employed to generate diverse libraries of compounds. The Groebke–Blackburn–Bienaymé (GBB) reaction, a type of MCR, has been successfully used to synthesize multi-substituted 8-aminoimidazo[1,2-a]pyrazines by reacting aldehydes, 2-aminopyridines, and isocyanides. researchgate.netrsc.org Another efficient method is the iodine-catalyzed three-component condensation, which allows for the synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature with good yields. rsc.orgrsc.org
Design inspiration is often drawn from existing bioactive molecules. For example, derivatives have been designed based on the structure of coelenterazine, a natural product with antioxidant properties that also features an imidazo[1,2-a]pyrazin-3(7H)-one structure. tsijournals.com SAR studies based on these designs reveal that substitutions at the C8 position, such as amination, can significantly enhance the desired biological activity. tsijournals.com
Optimization for Enhanced Potency, Selectivity, and Biological Target Engagement
A primary goal in lead optimization is to enhance the potency and selectivity of imidazo[1,2-a]pyrazin-8-one derivatives for their intended biological targets. This is achieved through systematic structural modifications based on SAR studies. For example, in the development of selective negative modulators of AMPA receptors associated with TARP γ-8, initial screening identified an imidazo[1,2-a]pyrazine hit. nih.gov Subsequent optimization focused on the C3 and C8 positions. It was found that constraining a hydrogen bond donor within a ring at the C3 position, such as an oxindole (B195798), dramatically improved potency to subnanomolar levels. nih.gov Further modifications at the C8 position with various cyclic amines, like 4-fluoropiperidine (B2509456), maintained or even enhanced this high potency. nih.gov
Selectivity is a critical parameter, especially for kinase inhibitors, where off-target effects are a major concern. A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were developed as highly selective DDR1 inhibitors. nih.gov The lead compound, 8v, potently inhibited DDR1 (IC₅₀ = 23.8 nM) while showing significantly less activity against the closely related DDR2 and negligible activity against other kinases like Bcr-Abl and c-Kit. nih.gov This high selectivity was confirmed in a broad screening against 468 kinases. nih.gov Similarly, substituted imidazo[1,2-a]pyrazin-8-amines were discovered as potent and selective inhibitors of Breast tumor kinase (Brk)/Protein tyrosine kinase 6 (PTK6), providing tool compounds to explore Brk as an oncology target. nih.govdrugbank.comresearchgate.net
Table 1: SAR of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives as TARP γ-8 Negative Modulators
| Compound | C8-Substituent | γ-8 pIC₅₀ | γ-2 pIC₅₀ |
|---|---|---|---|
| 11 | Morpholine (B109124) | 9.2 | <5 |
| 14 | 4-Fluoropiperidine | 10.0 | <5 |
| 15 | 4,4-Difluoropiperidine | 9.4 | <5 |
| 16 | Thiomorpholine | 9.1 | <5 |
Data sourced from a study on AMPAR negative modulators. nih.gov pIC₅₀ is the negative log of the half-maximal inhibitory concentration (IC₅₀).
Strategies for Improving Preclinical Pharmacokinetic Profiles
A significant challenge in the development of imidazo[1,2-a]pyrazine-based drug candidates is achieving favorable preclinical pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) profiles. nih.govdrugbank.com Analogues, while potent, can suffer from issues such as high in vivo clearance and poor metabolic stability. nih.gov For instance, several potent imidazo[1,2-a]pyrazine-based AMPAR modulators exhibited high clearance in rats, sometimes exceeding hepatic blood flow, and low to moderate oral bioavailability, which prevented their further development. nih.gov
For a series of imidazo[1,2-a]pyridine-based STAT3 inhibitors, systematic structural optimization was undertaken specifically to improve metabolic stability for the treatment of gastric cancer. nih.gov Similarly, in the development of DDR1 inhibitors, the final lead compound (8v) showed potent in vitro activity and selectivity but had suboptimal pharmacokinetic parameters in mice (T₁/₂ = 1.2 h and F = 3.9%), indicating that further modifications are necessary to improve its drug-like properties. nih.gov These examples underscore the importance of integrating DMPK assessment early in the design and optimization cycle to guide the selection of substituents and core structures that confer both potent biological activity and suitable preclinical pharmacokinetics.
Table 2: In Vivo Pharmacokinetic Data for Imidazo[1,2-a]pyrazine AMPAR Modulators in Rats
| Compound | Cl (mL/min/kg) | F (%) | Kp,u,u (brain) |
|---|---|---|---|
| 11 | 44 | 27 | 0.32 |
| 13 | 50 | 17 | 0.03 |
| 14 | 86 | 10 | 0.39 |
| 15 | 69 | 15 | 0.08 |
Data shows clearance (Cl), oral bioavailability (F), and unbound brain partition coefficient (Kp,u,u) for select compounds. nih.gov
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The structural versatility of the imidazo[1,2-a]pyrazin-8-one scaffold has enabled its application across a wide spectrum of biological targets, suggesting a rich potential for discovering new therapeutic uses. tsijournals.com To date, derivatives have been successfully developed as inhibitors of multiple kinase families, including Aurora kinases, researchgate.net Nek2, documentsdelivered.com DDR1, nih.gov and Brk/PTK6, nih.govdrugbank.com highlighting their potential in oncology.
Beyond kinases, the scaffold has been adapted to modulate other crucial protein families. It has served as the core for GABAA receptor agonists with selectivity for α2/α3 subtypes, which are being investigated for the treatment of anxiety with minimal sedative effects. nih.govresearchgate.net It has also been used to design antagonists for adenosine (B11128) receptors, specifically targeting the A3 and A2A subtypes, with potential applications in conditions like cerebral ischemia. nih.gov Furthermore, the discovery of imidazo[1,2-a]pyrazines as selective negative modulators of TARP γ-8-containing AMPA receptors opens avenues for treating neurological and psychiatric disorders. nih.gov
Given the broad range of activities already identified—from anticancer and antimicrobial to neurological and anti-inflammatory—future research will likely uncover additional biological targets. tsijournals.com The ability to readily synthesize diverse libraries using methods like MCRs facilitates screening against new targets and diseases. rsc.orgrsc.org The continued exploration of this privileged scaffold, combined with advanced screening platforms and a deeper understanding of disease biology, is expected to reveal novel mechanisms of action and expand the therapeutic landscape for imidazo[1,2-a]pyrazin-8-one and its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
